(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Overview
Description
“(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” is a complex organic compound . It exhibits unique properties that make it valuable for drug discovery, catalysis, and material synthesis. Its structural complexity and diverse applications make it a promising candidate for advanced scientific investigations.
Synthesis Analysis
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives has been reported in the literature . The design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands have been described . All seven ligands exhibited nanomolar affinity for σ1 receptors .Molecular Structure Analysis
The molecular structure of “this compound” is complex . It is a part of the larger family of 1-oxa-8-azaspiro[4.5]decane derivatives .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps . The compound has been used in the synthesis of selective σ1 receptor ligands .Scientific Research Applications
Energy Conservation and Environmental Protection
One study focused on the thermal energy transport system by synthesis and decomposition reactions of methanol, highlighting a process that begins with carbonylation of methanol to methyl formate, followed by hydrogenolysis of the formate. This process aims at recovering wasted or unused discharged heat from industrial sources to meet the thermal energy demands of residential and commercial areas. The research emphasized the development of low-temperature decomposition and synthetic catalysts, liquid-phase reactor designs, and simulation of energy transport efficiency. The findings suggest promising catalysts and reactor designs for efficient energy conversion and conservation (Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Another area of application is methanol reforming, where Cu-based catalysts and their kinetic, compositional, and morphological characteristics were reviewed. The paper discusses various methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming. This review sheds light on the complex reaction mechanisms and schemes, offering insights into methanol's role in producing hydrogen for fuel cells and other applications (Yong et al., 2013).
Methanol in Fuel Oxygenation and Emission Reduction
Methanol's role in fuel oxygenation and emission reduction is another critical area of application. A study discussed the use of methanol and MTBE (Methyl Tert-Butyl Ether) in improving fuel performance and reducing hazardous emissions. It reviewed the synthesis of MTBE, a popular fuel additive, and explored various polymer membranes for separating the azeotropic methanol/MTBE mixture. This work highlights methanol's potential in enhancing fuel efficiency and reducing emissions, contributing to cleaner combustion processes (Pulyalina et al., 2020).
Methanol as a Sustainable Fuel
Furthermore, methanol has been explored as a sustainable fuel alternative. A comprehensive review analyzed the utilization of methanol in internal combustion engines, examining the effects of blending methanol with diesel, biodiesel, and ethanol on engine performance, emissions, and combustion characteristics. The study provides a holistic view of methanol's benefits and challenges as a renewable energy source, emphasizing its potential in reducing particulate emissions and improving air quality (Pandey, 2022).
Future Directions
The future directions for research on “(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol” are promising. It has been suggested that it could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors . Additionally, it could be used in the development of potent, orally bioavailable, and safe SHP2 inhibitors .
Mechanism of Action
Target of Action
The primary target of (8-Methyl-1-oxa-8-azaspiro[4Similar compounds have been found to target the shp2 protein . SHP2 is a protein tyrosine phosphatase involved in several cellular processes, including cell growth and division, differentiation, and migration .
Mode of Action
The exact mode of action for (8-Methyl-1-oxa-8-azaspiro[4It’s worth noting that shp2 inhibitors typically work by binding to the protein and stabilizing it in an inactive conformation . This prevents SHP2 from participating in downstream signaling pathways .
Biochemical Pathways
The specific biochemical pathways affected by (8-Methyl-1-oxa-8-azaspiro[4Given its potential role as a shp2 inhibitor, it may impact pathways where shp2 plays a crucial role, such as the ras/erk signaling pathway .
Result of Action
The molecular and cellular effects of (8-Methyl-1-oxa-8-azaspiro[4Inhibition of shp2 can potentially disrupt various cellular processes, including cell growth and division, differentiation, and migration .
Properties
IUPAC Name |
(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWHCGXUNXAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(O2)CO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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